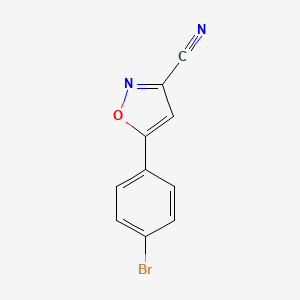

5-(4-Bromophenyl)isoxazole-3-carbonitrile

Beschreibung

Significance of Isoxazole (B147169) Scaffolds in Modern Organic Chemistry and Chemical Synthesis

The isoxazole ring is a cornerstone in the synthesis of a vast array of organic molecules and is frequently incorporated into the structures of pharmacologically active compounds. researchgate.netwpmucdn.com Its significance stems from several key attributes. The isoxazole moiety is present in a number of approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties. espublisher.com

From a synthetic standpoint, isoxazoles are valuable intermediates. The N-O bond within the ring is susceptible to cleavage under reductive conditions, providing a pathway to synthetically useful 1,3-dicarbonyl compounds and other important precursors. wpmucdn.com Furthermore, the isoxazole ring itself can be constructed through various reliable synthetic methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. researchgate.net The stability of the isoxazole ring also allows for a wide range of chemical modifications to be performed on its substituents, enabling the creation of diverse molecular libraries for screening purposes. wpmucdn.com

The inherent biological activities associated with the isoxazole scaffold are broad and well-documented. Derivatives have shown a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netespublisher.com This proven track record in medicinal chemistry continually fuels interest in the synthesis and evaluation of new isoxazole-containing molecules.

Rationale for Academic Research on 5-(4-Bromophenyl)isoxazole-3-carbonitrile as a Functionalized Heterocyclic Derivative

The academic pursuit of functionalized heterocyclic derivatives like this compound is driven by the quest for novel molecules with unique properties and applications. The strategic placement of specific functional groups on a heterocyclic core can dramatically influence its chemical reactivity and biological activity.

In the case of this compound, the rationale for its investigation can be broken down by its constituent parts:

The Isoxazole Core: As established, this heterocycle is a well-regarded pharmacophore, providing a stable and biologically relevant foundation. researchgate.net

The 4-Bromophenyl Group: The presence of a bromine atom on the phenyl ring is of particular synthetic utility. Brominated aromatic compounds are key substrates in a multitude of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functionality allows for the straightforward introduction of a wide variety of other chemical moieties at this position, making it a versatile handle for molecular elaboration.

The 3-Carbonitrile Group: The nitrile group is a valuable functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other nitrogen-containing heterocycles. This versatility allows for further diversification of the molecular structure.

The combination of these three components in a single molecule makes this compound a promising candidate for the development of new chemical entities. Research into its synthesis and reactivity would provide valuable insights for medicinal chemists and synthetic organic chemists alike. While detailed research findings on the specific biological activities of this compound are not widely available in the public domain, the study of analogous brominated isoxazole derivatives has indicated potential for significant biological activity, including antibacterial and antifungal properties. irphouse.com Therefore, this compound represents a logical target for further investigation in the broader context of heterocyclic chemistry and drug discovery.

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H5BrN2O |

|---|---|

Molekulargewicht |

249.06 g/mol |

IUPAC-Name |

5-(4-bromophenyl)-1,2-oxazole-3-carbonitrile |

InChI |

InChI=1S/C10H5BrN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H |

InChI-Schlüssel |

DMEUQFDZNJZJRW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=NO2)C#N)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 4 Bromophenyl Isoxazole 3 Carbonitrile

Retrosynthetic Analysis for the Construction of the Isoxazole-3-carbonitrile Framework with 4-Bromophenyl Substitution

A retrosynthetic analysis of 5-(4-Bromophenyl)isoxazole-3-carbonitrile reveals that the core isoxazole (B147169) ring can be disconnected through a [3+2] cycloaddition pathway. This approach identifies a nitrile oxide and an alkyne as the key synthons. Specifically, the target molecule can be conceptually broken down into 4-bromobenzonitrile oxide and a suitable three-carbon alkyne bearing a nitrile group. This retrosynthetic disconnection is a common strategy for the synthesis of 3,5-disubstituted isoxazoles. researchgate.net

Established and Emerging Approaches to Isoxazole Ring Formation

The formation of the isoxazole ring is a well-established area of heterocyclic chemistry, with several reliable methods available. rsc.orgresearchgate.netrsc.orgnih.govmdpi.comresearchgate.netsciensage.inforesearchgate.net These methods can be broadly categorized into cycloaddition reactions, condensation reactions, and transition metal-catalyzed processes.

1,3-Dipolar Cycloaddition Reactions Involving Nitrile Oxides

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne, is a powerful and widely used method for the synthesis of isoxazoles. rsc.orgmdpi.comresearchgate.netmdpi.comnih.govwikipedia.org This reaction is a type of concerted pericyclic reaction that forms a five-membered heterocyclic ring in a single step. wikipedia.org

Nitrile oxides are reactive intermediates that are typically generated in situ from various precursors. Common methods for their generation include:

Dehydrohalogenation of hydroxamoyl halides: This is a classic method where a hydroxamoyl chloride, prepared from the corresponding aldoxime, is treated with a base to eliminate hydrogen chloride and form the nitrile oxide. nih.govnih.gov

Oxidation of aldoximes: Aldoximes can be oxidized using a variety of reagents, such as sodium hypochlorite, N-bromosuccinimide (NBS), or chloramine-T, to generate nitrile oxides directly in the reaction mixture. rsc.orgnih.govresearchgate.net This method avoids the isolation of the potentially unstable hydroxamoyl halide.

Dehydration of nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate to furnish nitrile oxides. nih.gov

| Precursor | Reagent/Conditions | Description |

| Hydroxamoyl Halides | Base (e.g., triethylamine) | Elimination of hydrogen halide to form the nitrile oxide. nih.govnih.gov |

| Aldoximes | Oxidizing agents (e.g., NaOCl, NBS) | Direct oxidation to the corresponding nitrile oxide. rsc.orgnih.govresearchgate.net |

| Primary Nitroalkanes | Dehydrating agents (e.g., phenyl isocyanate) | Dehydration to yield the nitrile oxide. nih.gov |

In the context of synthesizing this compound, the alkyne dipolarophile would be propiolonitrile (cyanoacetylene). The regioselectivity of the 1,3-dipolar cycloaddition between an aryl nitrile oxide and an unsymmetrical alkyne is a critical aspect. The reaction can potentially yield two regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. The regiochemical outcome is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. mdpi.comrsc.org Generally, the reaction of an aryl nitrile oxide with a terminal alkyne predominantly yields the 3,5-disubstituted isoxazole. rsc.orgresearchgate.netwikipedia.orgrsc.orgacs.org

Condensation Reactions with Hydroxylamine Derivatives

An alternative approach to the isoxazole ring system involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine or its derivatives. nih.govsciensage.inforesearchgate.net For the synthesis of this compound, a suitable precursor would be a β-keto nitrile containing the 4-bromophenyl group. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to afford the isoxazole ring. sciensage.inforesearchgate.net

Transition Metal-Catalyzed Synthetic Routes

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of isoxazoles. rsc.orgresearchgate.netsemanticscholar.org These methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance. researchgate.net Transition metals such as copper, palladium, and gold have been employed to catalyze the formation of the isoxazole ring through various mechanistic pathways, including cyclization and cycloaddition reactions. rsc.orgresearchgate.netwikipedia.orgsemanticscholar.org For instance, copper catalysts have been shown to promote the 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes, often leading to excellent regioselectivity for the 3,5-disubstituted product. nih.gov

Metal-Free Synthetic Methodologies

The synthesis of isoxazole derivatives, including this compound, can be effectively achieved without the use of metal catalysts, aligning with the principles of green chemistry. A primary metal-free route is the [3+2] cycloaddition reaction. rsc.orgresearchgate.net This reaction typically involves the in situ generation of a nitrile oxide from an oxime precursor, which then reacts with a dipolarophile like an alkyne or alkene to form the isoxazole ring. rsc.org

In the context of this compound, this would involve the reaction between 4-bromobenzonitrile oxide and an alkyne bearing a cyano group. The 4-bromobenzonitrile oxide can be generated from 4-bromobenzaldehyde oxime using a mild oxidizing agent or by dehydrohalogenation of a corresponding hydroximoyl halide. The regioselectivity of the cycloaddition is a critical factor, determining the final substitution pattern on the isoxazole ring. rsc.org

Another metal-free approach involves the reaction of hydroxylamine with a β-dicarbonyl compound or its equivalent. nih.gov For the target molecule, a precursor such as a 1-(4-bromophenyl)-3-cyano-1,3-propanedione could theoretically be cyclized with hydroxylamine. These methods avoid the cost and potential toxicity associated with metal catalysts and often proceed under mild reaction conditions.

Multi-Component Reactions for Isoxazole Scaffold Construction

Multi-component reactions (MCRs) offer a highly efficient pathway for the synthesis of complex molecules like this compound from simple starting materials in a single step. frontiersin.orgnih.gov This approach is particularly valuable for building heterocyclic scaffolds such as isoxazoles. researchgate.net

A relevant MCR for constructing the desired isoxazole involves the reaction of an aryl aldehyde, hydroxylamine hydrochloride, and a compound containing an active methylene group, such as malononitrile. researchgate.net Specifically for the target compound, the reaction would utilize 4-bromobenzaldehyde, hydroxylamine hydrochloride, and malononitrile. This reaction can be catalyzed by a basic medium, such as a deep eutectic solvent like K2CO3/glycerol, which also serves as a green solvent. researchgate.net

The proposed mechanism involves the initial formation of an oxime from 4-bromobenzaldehyde and hydroxylamine. This is followed by a Knoevenagel condensation of the aldehyde with malononitrile, and subsequent Michael addition of hydroxylamine, followed by intramolecular cyclization and dehydration to yield the final 5-amino-3-(4-bromophenyl)isoxazole-4-carbonitrile. While this specific MCR leads to a 5-amino substituted product, modifications to the reaction pathway or starting materials could potentially yield the target this compound. The efficiency and atom economy of MCRs make them a powerful tool for generating molecular diversity. frontiersin.orgacs.org

Directed Functionalization Techniques for Incorporating Bromophenyl and Carbonitrile Moieties

The incorporation of the specific bromophenyl and carbonitrile groups onto the isoxazole core is typically achieved by using starting materials that already contain these functionalities. This substrate-directed approach is often more efficient than attempting to functionalize a pre-formed isoxazole ring.

In the multi-component reaction strategy, the choice of reactants directly dictates the final structure.

4-Bromophenyl Group at C5 : The use of 4-bromobenzaldehyde as the aldehyde component ensures the presence of the 4-bromophenyl moiety at the 5-position of the resulting isoxazole ring.

Carbonitrile Group at C3 : While the direct synthesis via MCR as described often places a carbonitrile at the C4 position from malononitrile researchgate.net, alternative starting materials are necessary for C3 functionalization. A plausible synthetic route would involve the [3+2] cycloaddition of a nitrile oxide derived from a cyano-containing precursor with 1-bromo-4-ethynylbenzene. Alternatively, starting with a precursor that already contains the C3-nitrile, such as cyanoformamide oxime, and reacting it with a suitable 4-bromophenyl containing dipolarophile could achieve the desired substitution.

These methods highlight a synthetic strategy where the required chemical groups are strategically placed in the starting materials, guiding the reaction to the desired, specifically functionalized product.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time. researchgate.net

For MCRs leading to isoxazole derivatives, a screening of various solvents and catalysts is standard practice. nih.gov For instance, in the synthesis of 5-amino-isoxazole-4-carbonitriles, a deep eutectic solvent composed of K2CO3/glycerol was found to be highly effective, demonstrating the potential of green solvents. researchgate.net

A hypothetical optimization study for a one-pot synthesis of a related isoxazole might involve the following variations, as illustrated in the table below. The model reaction could be the condensation of 4-bromobenzaldehyde, hydroxylamine hydrochloride, and a suitable nitrile precursor.

Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis

| Entry | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Water | None | 80 | 12 | Trace |

| 2 | Ethanol | Piperidine | Reflux | 8 | 45 |

| 3 | Acetonitrile | K2CO3 | 60 | 6 | 62 |

| 4 | DMF | K2CO3 | 80 | 4 | 75 |

| 5 | Glycerol | K2CO3 | 80 | 2 | 88 |

| 6 | Glycerol | Na2CO3 | 80 | 3 | 79 |

| 7 | Glycerol | K2CO3 | 60 | 4 | 81 |

This table is illustrative and represents a typical optimization process.

The data shows that screening different solvents and bases can significantly impact the reaction outcome. researchgate.net In this example, glycerol with K2CO3 at 80°C provides the highest yield in the shortest time. Further optimization could involve adjusting the molar ratios of the reactants. Such systematic studies are essential for developing efficient and scalable synthetic protocols for this compound. nih.gov

Chemical Reactivity and Transformation Pathways of 5 4 Bromophenyl Isoxazole 3 Carbonitrile

Substitutions and Transformations Involving the 4-Bromophenyl Ring

The bromine atom on the phenyl ring at the 5-position of the isoxazole (B147169) serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In the context of 5-(4-bromophenyl)isoxazole-3-carbonitrile, the bromine atom can be coupled with a range of boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netsemanticscholar.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, leading to the synthesis of a library of biaryl and related compounds. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. researchgate.netsemanticscholar.org

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds between the 4-bromophenyl group and alkenes. nih.govclockss.orgbeilstein-journals.org This palladium-catalyzed reaction typically involves the use of a base and a phosphine (B1218219) ligand. The reaction of this compound with various olefins would yield 5-(4-vinylphenyl)isoxazole-3-carbonitrile derivatives, which can be further functionalized.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org It enables the reaction of the 4-bromophenyl moiety with a wide array of primary and secondary amines, leading to the corresponding N-arylated products. This methodology is instrumental in the synthesis of compounds with potential pharmaceutical applications, as the resulting aniline (B41778) derivatives are common pharmacophores. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for the successful coupling of different amine substrates. wikipedia.orglibretexts.orgorganic-chemistry.org

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | 5-(4-Aryl/alkylphenyl)isoxazole-3-carbonitrile |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | 5-(4-Vinylphenyl)isoxazole-3-carbonitrile derivatives |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, BINAP | 5-(4-(Dialkyl/alkylaryl/diaryl)aminophenyl)isoxazole-3-carbonitrile |

Reactions of the Carbonitrile Functional Group

The carbonitrile group at the 3-position of the isoxazole ring is a valuable functional group that can undergo a variety of transformations to yield other important functionalities.

The hydrolysis of the nitrile group offers a direct route to carboxylic acids and amides. The outcome of the reaction is dependent on the reaction conditions.

Acid-catalyzed hydrolysis of this compound, typically by heating with a strong acid such as hydrochloric acid or sulfuric acid, will yield 5-(4-bromophenyl)isoxazole-3-carboxylic acid.

Base-catalyzed hydrolysis , using a strong base like sodium hydroxide, will initially produce the corresponding carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid.

Partial hydrolysis of the nitrile can be achieved under controlled conditions to afford the corresponding 5-(4-bromophenyl)isoxazole-3-carboxamide . This transformation can often be accomplished using milder acidic or basic conditions, or with specific catalysts.

The reduction of the carbonitrile group provides a pathway to primary amines. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction of this compound with LiAlH₄ would yield 3-(aminomethyl)-5-(4-bromophenyl)isoxazole. Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, can also be employed for this reduction.

While the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a primary method for the synthesis of the isoxazole ring itself, the carbonitrile group of this compound can potentially act as a dipolarophile in cycloaddition reactions with 1,3-dipoles. wikipedia.orgedu.krdresearchgate.net For instance, reaction with azides could, in principle, lead to the formation of tetrazole derivatives. However, the reactivity of the nitrile group in this context is generally lower than that of alkynes or alkenes, and specific examples for this substrate are not widely reported.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid |

| Partial Hydrolysis | Controlled acid or base | Amide |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |

| Cycloaddition | 1,3-Dipoles (e.g., Azides) | Tetrazole (potential) |

Chemical Modifications and Rearrangements of the Isoxazole Heterocyclic Core

The isoxazole ring, while aromatic, possesses a labile N-O bond that makes it susceptible to ring-opening reactions under various conditions. This reactivity provides a powerful tool for the synthesis of other heterocyclic and acyclic compounds.

A key transformation of the isoxazole core is the reductive cleavage of the N-O bond. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents. The ring-opening of 5-arylisoxazoles typically leads to the formation of β-aminoenones. documentsdelivered.com In the case of this compound, this would result in a highly functionalized intermediate.

These β-aminoenone intermediates are valuable synthetic precursors that can be used to construct a variety of other heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazoles, while condensation with other bifunctional reagents can yield pyridines, pyrimidines, and other heterocycles. This ring-opening and subsequent derivatization strategy significantly expands the synthetic utility of the this compound scaffold.

| Reaction | Conditions/Reagents | Initial Product | Subsequent Derivatization Product (Example) |

|---|---|---|---|

| Reductive Ring-Opening | Catalytic Hydrogenation (e.g., H₂, Pd/C) | β-aminoenone | Pyrazoles (with hydrazines) |

Isomerization and Rearrangement Pathways of the Isoxazole System

The isoxazole ring, a cornerstone of many heterocyclic compounds, is susceptible to various isomerization and rearrangement reactions under thermal, photochemical, or catalytic conditions. These transformations typically proceed via the cleavage of the inherently weak N-O bond, leading to a cascade of reactive intermediates and culminating in the formation of new heterocyclic systems. For a molecule such as this compound, these pathways offer significant opportunities for synthetic diversification.

Photochemical Rearrangement:

The photoisomerization of isoxazoles is a well-documented process that generally requires direct irradiation with UV light (typically in the 200–330 nm range). nih.govnih.gov The primary event upon photoexcitation is the homolytic cleavage of the N-O bond, which leads to the formation of a key intermediate: a 2-acyl-2H-azirine. nih.govnih.govosi.lv This strained, three-membered ring is highly reactive and serves as a branching point for various subsequent transformations.

One of the most common pathways for the acyl azirine intermediate is its rearrangement to an oxazole (B20620). nih.govnih.gov This transformation provides a direct method for converting the isoxazole scaffold into its isomeric oxazole counterpart, a valuable process in heterocyclic chemistry.

Alternatively, the acyl azirine can undergo further reactions. For instance, studies on trisubstituted isoxazoles have shown that the azirine can ring-open to form a nitrile ylide or a ketenimine intermediate. nih.gov These ketenimines are highly electrophilic and can be trapped with nucleophiles. For example, reaction with hydrazines can convert the initial isoxazole into highly functionalized pyrazoles, demonstrating a complete transposition of the heterocyclic core. nih.gov The specific pathway taken is often dependent on the substitution pattern of the isoxazole ring and the reaction conditions. For 5-arylisoxazoles, these photochemical pathways are considered viable routes for skeletal diversification. nih.gov

Thermal and Catalytic Rearrangement:

Thermal energy can also induce the rearrangement of the isoxazole ring. High-temperature flash pyrolysis of 3,5-diphenylisoxazole (B109209) has been shown to yield 2,5-diphenyloxazole (B146863) and 2-phenylindole (B188600) as major products, again proceeding through an azirine intermediate. rsc.org

More controlled rearrangements can be achieved using transition metal catalysis. Iron(II) complexes, for example, have been employed to catalyze the isomerization of 4-acyl-5-methoxyisoxazoles. nih.govacs.orgresearchgate.net These reactions proceed under milder thermal conditions (e.g., 105 °C in dioxane) and are also believed to involve a transient 2-acyl-2H-azirine. nih.govacs.orgresearchgate.net Depending on the precise conditions and the substrate, the azirine can be selectively guided to re-form a new, rearranged isoxazole (a domino isoxazole-isoxazole isomerization) or to form an oxazole. nih.govacs.orgresearchgate.net Non-catalytic thermolysis at higher temperatures (e.g., 170 °C in o-dichlorobenzene) tends to favor the formation of the oxazole product. nih.govacs.orgresearchgate.net Another known base-promoted transformation is the Boulton–Katritzky rearrangement, observed in certain isoxazolo[4,5-b]pyridine (B12869654) systems, which leads to recyclization into a new heterocyclic structure. beilstein-journals.org

The table below summarizes the primary isomerization and rearrangement pathways applicable to the isoxazole system.

| Condition | Key Intermediate(s) | Major Product(s) | Reference |

|---|---|---|---|

| Photochemical (UV light, 200-330 nm) | 2-Acyl-2H-azirine | Oxazole | nih.govnih.gov |

| Photochemical (UV light) | 2-Acyl-2H-azirine, Ketenimine | Pyrazole (with hydrazine (B178648) trapping) | nih.gov |

| Thermal (Flash Pyrolysis, ~960 °C) | 2-Acyl-2H-azirine | Oxazole, Indole | rsc.org |

| Catalytic (Fe(II) salts, ~105 °C) | 2-Acyl-2H-azirine | Rearranged Isoxazole or Oxazole | nih.govacs.orgresearchgate.net |

| Base-promoted (e.g., K₂CO₃) | Anionic species | Recyclized heterocycles (e.g., Triazoles) | beilstein-journals.org |

Cross-Coupling Methodologies at the Bromine Position

The bromine atom on the phenyl ring of this compound is a versatile functional handle for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C(sp²)-Br position. wikipedia.orgmasterorganicchemistry.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling an organohalide with an organoboron compound, typically a boronic acid or ester. masterorganicchemistry.comnih.gov For this compound, this reaction would enable the introduction of a wide array of aryl, heteroaryl, or vinyl substituents in place of the bromine atom. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. mdpi.commdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.comresearchgate.net Bulky phosphine ligands are often essential for promoting the reaction with heteroaryl halides. researchgate.net

Heck Reaction:

The Mizoroki-Heck reaction couples aryl bromides with alkenes to form substituted alkenes. wikipedia.orgnih.gov This methodology could be used to introduce vinyl groups at the 4-position of the phenyl ring. The reaction typically employs a palladium catalyst, a base (often an amine like triethylamine), and may require phosphine ligands. wikipedia.orgbeilstein-journals.org While aryl bromides are generally less reactive than iodides, effective protocols have been developed for their use, sometimes employing additives like tetrabutylammonium (B224687) bromide (TBAB) to improve efficiency and suppress side reactions like dehalogenation. nih.govbeilstein-journals.org

Sonogashira Coupling:

To introduce an alkyne moiety, the Sonogashira coupling is the premier method, reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is unique in that it typically requires a dual catalytic system: a palladium complex and a copper(I) co-catalyst (e.g., CuI). wikipedia.orgorganic-chemistry.org An amine base is used both to neutralize the HX byproduct and to facilitate the formation of the key copper acetylide intermediate. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. libretexts.orgnih.gov

Stille Reaction:

The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) reagent. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.org It can be used to couple this compound with aryl, vinyl, or alkynyl stannanes. The catalytic cycle is similar to other palladium-mediated couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov

The table below summarizes typical conditions for these key cross-coupling reactions applied to aryl bromides.

| Reaction | Coupling Partner | Typical Catalyst(s) | Typical Base | Typical Solvent(s) | Bond Formed |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | DME, Toluene, 1,4-Dioxane | C(sp²)-C(sp²) |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | C(sp²)-C(sp²) (vinyl) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ + CuI | Et₃N, Diisopropylamine | THF, DMF | C(sp²)-C(sp) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | None (or LiCl additive) | Toluene, THF, DMF | C(sp²)-C(sp², sp, sp³) |

Spectroscopic and Structural Characterization of 5 4 Bromophenyl Isoxazole 3 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(4-Bromophenyl)isoxazole-3-carbonitrile, ¹H NMR and ¹³C NMR would provide a detailed map of the hydrogen and carbon skeletons, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Aromatic Protons: The 4-bromophenyl group would exhibit a characteristic pattern in the aromatic region (typically δ 7.0-8.0 ppm). The four protons on this ring are chemically non-equivalent but would likely appear as two sets of doublets (an AA'BB' system) due to the symmetry of the para-substituted ring. The protons closer to the isoxazole (B147169) ring may be slightly deshielded compared to those adjacent to the bromine atom.

Isoxazole Proton: The single proton at the C4 position of the isoxazole ring would appear as a sharp singlet, typically in the δ 6.5-7.5 ppm region. Its precise chemical shift would be influenced by the electron-withdrawing nature of the adjacent carbonitrile group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms present in the molecule.

Aromatic Carbons: The 4-bromophenyl ring would show four distinct signals for its six carbon atoms due to symmetry. The carbon atom bonded to the bromine (C-Br) would have a characteristic chemical shift, as would the carbon atom attached to the isoxazole ring (C-ipso).

Isoxazole Carbons: Three signals would correspond to the isoxazole ring carbons (C3, C4, and C5). The carbon of the nitrile group (C3) and the carbon attached to the bromophenyl group (C5) would be significantly deshielded.

Nitrile Carbon: The carbon of the carbonitrile group (-C≡N) would appear as a distinct signal in the δ 110-120 ppm range, a characteristic region for nitriles.

A hypothetical data table summarizing these expected NMR characteristics is presented below.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic | ~7.6-7.8 | Doublet | 2H, ortho to Isoxazole |

| Aromatic | ~7.5-7.7 | Doublet | 2H, ortho to Bromine |

| Isoxazole | ~7.0-7.2 | Singlet | 1H, H-4 |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Isoxazole C5 | ~170-172 | C5-Ar |

| Isoxazole C3 | ~158-160 | C3-CN |

| Aromatic | ~125-135 | 4 signals for C-H and C-ipso |

| Aromatic | ~124-126 | C-Br |

| Nitrile | ~112-115 | -CN |

| Isoxazole C4 | ~100-102 | C4-H |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands confirming its structure.

Nitrile Stretch (C≡N): A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for the carbonitrile functional group.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would indicate the presence of aromatic C-H bonds.

C=C and C=N Stretches: The isoxazole and phenyl rings contain C=C and C=N double bonds. These would give rise to a series of absorption bands in the 1400-1650 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration within the isoxazole ring typically appears in the 1000-1300 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond would produce a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

The table below summarizes the anticipated IR absorption frequencies.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretch | 2220 - 2260 (sharp, strong) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=C / C=N (Aromatic/Isoxazole) | Stretch | 1400 - 1650 |

| C-O (Isoxazole) | Stretch | 1000 - 1300 |

| C-Br | Stretch | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₁₀H₅BrN₂O), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The presence of bromine is distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by 2 m/z units.

Key fragmentation pathways could involve the cleavage of the isoxazole ring or the loss of the bromine atom or the nitrile group.

| Analysis | Expected Result |

| Molecular Formula | C₁₀H₅BrN₂O |

| Monoisotopic Mass | 247.9585 Da (for ⁷⁹Br) / 249.9565 Da (for ⁸¹Br) |

| Nominal Molecular Weight | 249.06 g/mol |

| Key Feature | M⁺ and M+2 peaks in ~1:1 ratio |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the isoxazole ring and determine the dihedral angle between the isoxazole ring and the 4-bromophenyl ring. In similar structures, such as derivatives of 3,5-diarylisoxazoles, the aryl rings are often twisted out of the plane of the central isoxazole ring. X-ray crystallography would also reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as π-π stacking or halogen bonding, that stabilize the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule.

The conjugated system of this compound, which includes the phenyl ring and the isoxazole ring, is expected to absorb UV light. The spectrum would likely show one or more absorption maxima (λ_max) corresponding to π → π* electronic transitions. The position and intensity of these absorptions would be influenced by the specific arrangement of the conjugated system and the nature of the substituents (the bromo and nitrile groups). Solvatochromism studies, where the spectrum is recorded in solvents of different polarities, could provide further insight into the nature of the electronic transitions.

Computational and Theoretical Investigations of 5 4 Bromophenyl Isoxazole 3 Carbonitrile

Quantum Chemical Calculations of Electronic Structure, Stability, and Energetics.

No specific studies detailing the quantum chemical calculations of the electronic structure, stability, or energetics of 5-(4-Bromophenyl)isoxazole-3-carbonitrile were found. Such an analysis would typically involve Density Functional Theory (DFT) or other ab initio methods to determine parameters like HOMO-LUMO energy gaps, molecular electrostatic potential, and total energy, but this data is not available for the target compound.

Mechanistic Studies of Synthetic Reactions and Transformation Pathways.

There is a lack of published research focusing on the computational investigation of the synthetic routes and transformation mechanisms for this compound. Mechanistic studies would provide insight into reaction barriers and the stability of intermediates, often elucidated through computational modeling, but this information could not be located.

Conformational Analysis and Molecular Dynamics Simulations.

Information regarding the conformational analysis or molecular dynamics simulations of this compound is not present in the available scientific literature. These studies are crucial for understanding the molecule's flexibility, preferred three-dimensional structure, and behavior over time, yet no such investigations appear to have been conducted or published.

Prediction and Validation of Spectroscopic Parameters.

While general methods for the computational prediction of spectroscopic parameters like NMR and IR spectra exist, specific predicted and validated data for this compound are not available. Such studies would involve calculating chemical shifts and vibrational frequencies and comparing them with experimental data for validation, but this has not been documented for this particular compound.

Advanced Applications and Derivatization Strategies of 5 4 Bromophenyl Isoxazole 3 Carbonitrile

Utilization of 5-(4-Bromophenyl)isoxazole-3-carbonitrile as a Versatile Chemical Building Block in Complex Molecule Synthesis

This compound is a highly functionalized molecule that serves as an excellent starting point for the synthesis of more complex molecular architectures. Its utility as a building block stems from the presence of three key reactive sites: the isoxazole (B147169) ring, the 4-bromophenyl moiety, and the 3-carbonitrile group. Each of these sites can be selectively targeted to introduce new functionalities and build molecular complexity.

The isoxazole ring itself can undergo various transformations. For instance, reductive cleavage of the weak N-O bond is a well-established method to unmask latent 1,3-dicarbonyl functionalities or γ-amino alcohols, which are pivotal intermediates in the synthesis of numerous natural products and pharmaceuticals. wpmucdn.com The stability of the isoxazole core also allows for extensive modification of its substituents without compromising the ring system. wpmucdn.com

The 4-bromophenyl group is primed for a wide range of metal-catalyzed cross-coupling reactions. The bromine atom can be readily substituted using Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents at the 5-position of the isoxazole ring, providing a powerful tool for modulating the steric and electronic properties of the molecule.

The carbonitrile group at the 3-position is another versatile handle for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring. These transformations open up avenues for creating derivatives with altered biological activities and physicochemical properties. For example, the conversion to a carboxylic acid allows for the formation of esters and amides, which are common functional groups in bioactive molecules.

The strategic combination of these derivatization pathways enables the use of this compound as a scaffold for creating large and diverse libraries of compounds for high-throughput screening. A closely related compound, 5-(4-Bromophenyl)isoxazole-3-carbohydrazide, serves as a key intermediate in the synthesis of potential anti-cancer and anti-inflammatory agents, highlighting the pharmaceutical relevance of this structural motif. chemimpex.com

Table 1: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| 4-Bromophenyl | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bi-aryl system |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl amine | |

| 3-Carbonitrile | Hydrolysis (acidic or basic) | H₃O⁺ or OH⁻ | Carboxylic acid or Carboxamide |

| Reduction | LiAlH₄ or H₂, Raney Ni | Primary amine | |

| Cycloaddition | Sodium azide, Lewis acid | Tetrazole |

| Isoxazole Ring | Reductive Ring Cleavage | H₂, Raney Ni or SmI₂ | β-Hydroxyketone or γ-Amino alcohol |

Development of Functional Molecules Based on the Isoxazole Core

The isoxazole nucleus is a key component in numerous compounds with a broad spectrum of biological activities and material properties. researchgate.net Derivatives of this compound are being explored for a variety of applications, leveraging the unique characteristics of the isoxazole core.

The creation of compound libraries with high structural diversity is a cornerstone of modern drug discovery. This compound is an ideal scaffold for combinatorial chemistry due to its multiple points for diversification. By systematically varying the substituents at the 3- and 5-positions, chemists can generate large libraries of related compounds to explore chemical space and identify molecules with desired biological activities. For instance, a library could be constructed by reacting the 4-bromophenyl group with a panel of boronic acids via Suzuki coupling, followed by the conversion of the nitrile group into a series of amides using different amines. This strategy allows for the rapid generation of thousands of discrete compounds, significantly increasing the chances of discovering novel hits in biological screens.

The isoxazole scaffold is present in several commercially successful agrochemicals. Derivatives of this compound are valuable intermediates in this field. For example, the related compound 5-(4-Bromophenyl)isoxazole-3-carbohydrazide is used in the formulation of fungicides, helping to protect crops from fungal diseases and improve yields. chemimpex.com The unique electronic structure of the isoxazole ring can contribute to the molecule's ability to interact with biological targets in pests and pathogens. The 4-bromophenyl moiety is a common feature in many pesticides and herbicides, and its presence in this building block makes it a valuable precursor for the synthesis of new crop protection agents.

The rigid, planar structure of the isoxazole ring, combined with its electronic properties, makes it an attractive component for advanced materials. Research into isoxazole-containing polymers has shown potential for creating materials with enhanced thermal stability and specific optical properties. A derivative of the title compound, 5-(4-Bromophenyl)isoxazole-3-carbohydrazide, is explored for its properties in developing new materials, such as polymers with enhanced thermal stability and mechanical strength. chemimpex.com Furthermore, the potential for derivatization allows for the fine-tuning of properties such as liquid crystallinity, fluorescence, and conductivity. The 4-bromophenyl group can be used to anchor the molecule to polymer backbones or to create extended π-conjugated systems, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Structure-Property Relationship Studies within Isoxazole-Based Chemical Series

Understanding the relationship between a molecule's structure and its physical, chemical, and biological properties is fundamental to the design of new functional molecules. For isoxazole-based compounds, structure-property relationship (SPR) and structure-activity relationship (SAR) studies are crucial for optimizing their performance in a given application.

In the context of drug discovery, SAR studies on isoxazole derivatives have revealed key insights into their mechanism of action. For example, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine oxidase inhibitors, the nature and position of substituents on the phenyl ring were found to have a significant impact on inhibitory potency. nih.gov The presence of a cyano group at the 3-position of the phenyl ring was identified as a preferred substitution pattern. nih.gov This suggests that for derivatives of this compound, modifications to the bromophenyl ring could similarly modulate biological activity.

Table 2: Predicted Impact of Structural Modifications on the Properties of this compound Derivatives

| Structural Modification | Predicted Effect on Physicochemical Properties | Potential Impact on Biological Activity |

|---|---|---|

| Replacement of 4-Bromo with 4-Methoxy on Phenyl Ring | Increased electron density, potential for H-bond acceptance. | Altered binding affinity due to changes in electronics and sterics. |

| Replacement of 4-Bromo with 4-Trifluoromethyl on Phenyl Ring | Decreased electron density, increased lipophilicity. | May enhance binding through hydrophobic interactions or altered electronics. |

| Conversion of 3-Carbonitrile to 3-Carboxamide | Increased polarity and H-bonding capacity. | Improved solubility and potential for new interactions with target protein. |

Future research on the chemical compound this compound is poised to explore innovative synthetic routes, novel reactivity patterns, and integration with cutting-edge computational tools. These investigations aim to unlock the full potential of this molecule in various scientific domains. Key areas of future inquiry include the development of sustainable synthesis methods, the exploration of unconventional chemical transformations, the application of artificial intelligence in predicting its behavior, and its incorporation into advanced supramolecular structures.

Q & A

Basic: What are the optimal synthetic routes for 5-(4-bromophenyl)isoxazole-3-carbonitrile, and how can reaction conditions be fine-tuned?

Answer:

The synthesis typically involves cyclization between a nitrile oxide and an alkyne. For example:

Nitrile Oxide Formation : React 4-bromobenzaldehyde with hydroxylamine hydrochloride to generate the oxime, followed by oxidation with chloramine-T to form the nitrile oxide.

Cycloaddition : React the nitrile oxide with a propiolonitrile derivative to form the isoxazole ring.

Key Optimization Factors :

- Temperature : Maintain 0–5°C during nitrile oxide generation to prevent decomposition.

- Solvent : Use anhydrous THF or dichloromethane to minimize side reactions.

- Catalysis : Add catalytic Cu(I) to enhance regioselectivity in cycloaddition .

Basic: What characterization techniques are most reliable for confirming the structure of this compound?

Answer:

Combine spectroscopic and crystallographic methods:

- X-ray Diffraction (XRD) : Resolve the crystal structure using SHELXL (for refinement) and visualize with ORTEP-3 .

- NMR : Compare experimental and spectra with DFT-calculated shifts to validate substituent positions.

- Mass Spectrometry : Confirm the molecular ion peak (M) and bromine isotopic pattern .

Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?

Answer:

Discrepancies (e.g., unexpected NMR splitting vs. symmetric XRD structure) may arise from dynamic processes in solution (e.g., rotational isomerism).

Methodology :

Perform variable-temperature NMR to detect conformational changes.

Compare with density functional theory (DFT) simulations of solution-state dynamics.

Validate using high-resolution XRD data refined with SHELXL-2018 to rule out crystallographic disorder .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution at the bromophenyl ring.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on halogen bonding from the bromine atom .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Advanced: How can electron density maps improve the accuracy of crystallographic refinements for this compound?

Answer:

- Use SHELXL-2018 to generate difference electron density maps () to locate missing hydrogen atoms or disordered regions.

- Apply the Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions (e.g., C–H···N contacts) .

- Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP/NADH detection.

- Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting the bromine atom’s role in enhancing membrane permeability .

Advanced: How can polymorphism affect the physicochemical properties of this compound?

Answer:

Polymorphs may differ in solubility and bioavailability.

Mitigation Strategies :

- Screen crystallization solvents (e.g., ethanol vs. acetonitrile) using the Crystal16 platform.

- Analyze powder XRD patterns to identify polymorphic transitions.

- Use DSC/TGA to correlate thermal stability with crystal packing .

Basic: How can purity be assessed after synthesis?

Answer:

- HPLC : Use a C18 column (MeCN/HO gradient) to quantify impurities.

- Elemental Analysis : Confirm C/H/N/Br content within ±0.3% of theoretical values.

- TLC : Spot development in ethyl acetate/hexane (1:3) under UV254 .

Advanced: What role does halogen bonding play in structure-activity relationships (SAR)?

Answer:

The bromine atom participates in X···π or X···N interactions, enhancing binding to biological targets.

Validation Methods :

- Overlay XRD structures with protein active sites (e.g., using PyMOL).

- Compare IC values of brominated vs. non-brominated analogs .

Advanced: How can twinned crystals be handled during XRD data collection?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.